5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzoyl group, a chlorophenyl group, and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the benzoyl, chlorophenyl, and hydroxyethylamino groups through various substitution and addition reactions. Common reagents used in these reactions include benzoyl chloride, 4-chlorophenylboronic acid, and 2-hydroxyethylamine, under conditions such as reflux and the use of catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the benzoyl group would yield a benzyl derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYL-5-(3,4-DICHLOROPHENYL)-3-HYDROXY-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-BENZOYL-5-(3,4-DICHLOROPHENYL)-1-(2-FURYLMETHYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{3-[(2-HYDROXYETHYL)AMINO]PROPYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H23ClN2O4 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(4Z)-5-(4-chlorophenyl)-1-[3-(2-hydroxyethylamino)propyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23ClN2O4/c23-17-9-7-15(8-10-17)19-18(20(27)16-5-2-1-3-6-16)21(28)22(29)25(19)13-4-11-24-12-14-26/h1-3,5-10,19,24,26-27H,4,11-14H2/b20-18- |
InChI Key |
KGWRZMWVMDXZGL-ZZEZOPTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCNCCO)C3=CC=C(C=C3)Cl)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCNCCO)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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